4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Description
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS 1391355-45-5) is a chiral phenolic compound with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . Structurally, it consists of a phenol ring substituted with a 1-amino-2-hydroxyethyl group. The (R)-enantiomer is explicitly documented in the literature, with applications in pharmaceutical research and synthesis . Key properties include:
- Storage: Sealed in dry conditions at room temperature .
- Hazards: Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335) .
This compound shares structural similarities with β-adrenergic agonists and neurotransmitter analogs, making it relevant for comparative studies.
Properties
IUPAC Name |
4-(1-amino-2-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKJBCPERBCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson-Yoon Catalytic Method
Williamson and Yoon (2010) developed a catalytic route for synthesizing 4-(1-amino-2-hydroxyethyl)phenol, later converted to its hydrochloride salt. The method employs a palladium-catalyzed coupling reaction between 4-hydroxybenzaldehyde and a protected amino alcohol. Key steps include:
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Aldol Condensation : 4-Hydroxybenzaldehyde reacts with nitroethane in the presence of a base to form 4-(2-nitro-1-hydroxyethyl)phenol.
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Reductive Amination : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.
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Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Reduction Pressure | 1 atm H₂ |
| Yield (Overall) | 75% |
This method offers precise control over stereochemistry, critical for pharmaceutical applications. However, the need for high-pressure hydrogenation limits scalability.
Acid-Catalyzed Methylamination
A complementary approach, derived from green chemistry principles, utilizes methylamination of phenol derivatives. In this method, 4-hydroxyphenethyl alcohol is reacted with 2-chloro-N-(hydroxymethyl)acetamide in acetic acid and sulfuric acid. The chloroacetamide serves as an ammonia equivalent, introducing the amino group ortho to the phenol. Subsequent hydrolysis with hydrobromic acid cleaves the acetamide, yielding 4-(1-amino-2-hydroxyethyl)phenol, which is then protonated with HCl.
Key Advantages
Multi-Step Synthesis with Protective Groups
Phosphonium Salt-Mediated Route
A sophisticated strategy reported in Iowa State University research involves tethering triphenylphosphonium (TPP) groups to intermediates to facilitate purification and reactivity. The synthesis proceeds as follows:
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Protection : The phenol hydroxyl group is acetylated to prevent unwanted side reactions.
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Formylation : Introduction of a formyl group using Reimer-Tiemann conditions.
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Oxidative Amination : Reaction with 5-aminopentanol-TPP bromide under oxidative conditions to install the amino alcohol side chain.
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Deprotection and Salt Formation : Acidic cleavage of the acetyl group followed by HCl treatment.
Performance Metrics
| Step | Yield |
|---|---|
| Formylation | 48% |
| Oxidative Amination | 35% |
| Overall Yield | 16% |
While this method enables precise functionalization, the multi-step process and low overall yield render it less practical for industrial use.
Comparative Analysis of Synthesis Methods
Efficiency and Practicality
| Method | Yield | Scalability | Purity |
|---|---|---|---|
| Direct Amination | 90% | High | >95% |
| Williamson-Yoon Catalysis | 75% | Moderate | >90% |
| Phosphonium Salt Route | 16% | Low | 85% |
The direct amination method excels in yield and simplicity, making it ideal for large-scale production. Conversely, catalytic and multi-step routes, though chemically elegant, face challenges in cost and scalability .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amino group (-NH<sub>2</sub>) undergoes nucleophilic reactions with acylating or alkylating agents.
Key observations :
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Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives under mild conditions (20–25°C, polar solvents).
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Alkylation with methyl iodide produces N-methylated derivatives, though steric hindrance from the hydroxyphenethyl group may reduce reaction efficiency compared to simpler amines.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetic anhydride, RT | N-Acetyl derivative | ~85 |
| Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl derivative | ~60 |
Oxidation Reactions
The secondary alcohol (-CH(OH)-) and aromatic ring are susceptible to oxidation:
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Alcohol oxidation : Catalyzed by KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> , forming a ketone intermediate. Over-oxidation may yield carboxylic acids under harsh conditions.
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Phenolic ring oxidation : Electrophilic attack by H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> generates quinone-like structures, relevant in redox biochemistry .
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metals via its amino and phenolic oxygen atoms. Studies on analogs show:
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Stable complexes with Cu<sup>2+</sup> and Fe<sup>3+</sup> in aqueous solutions, with log K values ranging from 4.2–5.8 .
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Applications in catalysis (e.g., asymmetric synthesis) due to chiral center retention during complexation .
Acid-Base Behavior
The hydrochloride salt dissociates in water (pH ~4–5), releasing the free base and HCl. Key equilibria:
Biochemical Reactivity
Though not a primary focus of the query, its structural similarity to octopamine (a biogenic amine) suggests potential enzymatic interactions:
Scientific Research Applications
Medicinal Chemistry
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specific pathways.
Case Study:
A study demonstrated that derivatives of 4-(1-amino-2-hydroxyethyl)phenol exhibit promising anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs .
Biological Studies
Research indicates that this compound has potential biological activities, including:
- Antimicrobial Activity: Investigations have shown that derivatives of 4-(1-amino-2-hydroxyethyl)phenol can inhibit the growth of certain bacteria and fungi.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 4-(1-Amino-2-hydroxyethyl)phenol | E. coli | 15 |
| 4-(1-Amino-2-hydroxyethyl)phenol | S. aureus | 18 |
- Neuroprotective Effects: Some studies have explored its neuroprotective properties, suggesting it may help in conditions like neurodegeneration.
Industrial Applications
In industrial settings, 4-(1-amino-2-hydroxyethyl)phenol hydrochloride is utilized as a building block for synthesizing specialty chemicals. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.
Application Examples:
- Used in the production of dyes and pigments.
- Acts as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and interact with cellular receptors. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to five analogs with phenolic and amino-alcohol moieties:
Note: L-Tyrosinol HCl’s CAS is inferred from synonyms in .
Key Structural Differences :
- Synephrine HCl replaces the amino group with a methylamino group, reducing polarity .
- Dopamine HCl lacks the hydroxyethyl chain but has a 3,4-dihydroxyphenyl group, enhancing receptor binding .
- Vanillylamine HCl introduces a methoxy group at position 2, altering electronic properties .
- L-Tyrosinol HCl extends the side chain to a 3-hydroxypropyl group, increasing hydrophilicity .
- Ritodrine HCl features a branched propanolamine chain and dual phenol rings, enhancing β₂-adrenergic selectivity .
Physicochemical Properties
| Property | 4-(1-Amino-2-hydroxyethyl)phenol HCl | Synephrine HCl | Dopamine HCl | Vanillylamine HCl | L-Tyrosinol HCl | Ritodrine HCl |
|---|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 189.64 | 199.67 | 189.64 | 189.64 | 203.67 | 323.82 |
| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble | Water-soluble | Water-soluble |
| Stability | Sensitive to oxidation | Stable | Light-sensitive | Hygroscopic | Stable | Stable |
Notable Trends:
Research Findings :
- Ritodrine HCl’s β₂-selectivity is attributed to its extended propanolamine chain and dual phenolic rings, reducing cardiac side effects .
- Synephrine HCl’s methylamino group enhances lipophilicity, improving blood-brain barrier penetration compared to the target compound .
Biological Activity
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as Octopamine hydrochloride, is a compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- CAS Number : 146812-69-3
This compound features a phenolic structure with an amino group and a hydroxyethyl substituent, which enhances its solubility and biological interactions.
The biological activity of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride can be attributed to several mechanisms:
- Receptor Interaction : It acts as a neuromodulator and neurotransmitter in invertebrates, particularly influencing behaviors such as locomotion and aggression by interacting with specific receptors in the nervous system.
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance cellular defense mechanisms against reactive oxygen species (ROS) .
- Pharmacological Effects : Research indicates that it may influence physiological processes such as heart rate and blood pressure, suggesting potential applications in treating cardiovascular conditions.
Antioxidant Properties
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has been evaluated for its antioxidant capabilities:
- In vitro Studies : The compound demonstrated significant antioxidant activity in various assays, including ABTS and FRAP tests, indicating its potential to scavenge free radicals effectively .
- Mechanistic Insights : The antioxidant effects are linked to the modulation of gene expression involved in oxidative stress responses, enhancing the cellular antioxidant capacity .
Neurological Implications
The compound's role as a neuromodulator opens avenues for research into neurological disorders:
- Potential Therapeutic Target : Investigations into its effects on neurotransmission suggest that it could be beneficial in treating conditions like Parkinson's disease by improving nerve function and reducing neuroinflammation .
Case Studies and Research Findings
- Invertebrate Studies : Research on Octopamine has shown its critical role in modulating behaviors in insects, which could lead to innovative pest control strategies by targeting their nervous systems.
- Neuroprotective Effects : A study demonstrated that pretreatment with 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride protected neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease therapy .
- Cardiovascular Effects : Pharmacological evaluations indicated that this compound could influence cardiovascular parameters, making it a candidate for further studies in heart-related therapies.
Summary of Findings
Q & A
Q. What are the standard synthetic routes for 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of 4-hydroxybenzaldehyde derivatives. Key steps include:
- Protection of the phenolic hydroxyl group (e.g., using acetyl or tert-butyl groups) to prevent side reactions during amine formation .
- Reductive amination : Reaction of the protected aldehyde with 2-aminoethanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation .
- Deprotection and salt formation : Acidic hydrolysis (e.g., HCl) removes protecting groups and forms the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥97% purity .
Q. Which analytical techniques are essential for characterizing 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, and what data benchmarks validate its structure?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .
- ¹³C NMR : Confirm the presence of a phenolic carbon (δ 155–160 ppm) and hydroxyethyl carbons (δ 60–70 ppm) .
- Mass spectrometry (ESI-MS) : Look for [M+H]+ at m/z 189.6 (C8H12ClNO2) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .
Q. What is the solubility profile of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride in common laboratory solvents, and how does this impact experimental design?
- Methodological Answer : Solubility varies significantly by solvent:
| Solvent | Solubility (mg/mL) | Key Application |
|---|---|---|
| Water | <1 | Limited for aqueous assays |
| DMSO | ~50 | In vitro studies (e.g., receptor binding) |
| Ethanol | ~50 | Organic synthesis or stock solutions |
| HCl (0.1 M) | >100 | Buffered biological assays |
- Note : Low water solubility necessitates sonication or mild heating (≤40°C) for dissolution. For cell-based studies, use DMSO stocks diluted to ≤0.1% in culture media to avoid cytotoxicity .
Advanced Research Questions
Q. How does the stereochemistry of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride influence its biological activity, and what methods validate enantiomeric purity?
- Methodological Answer :
- Activity Impact : The (R)-enantiomer (CAS 1391355-45-5) shows higher affinity for catecholamine receptors due to spatial alignment with binding pockets, mimicking endogenous ligands like dopamine . The (S)-form may exhibit antagonistic or off-target effects.
- Validation Methods :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time difference ≥2 min) .
- Optical Rotation : (R)-enantiomer displays [α]D²⁵ = +15° to +20° (c = 1 in methanol) .
Q. What strategies mitigate instability of 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride under physiological conditions?
- Methodological Answer : Instability arises from:
- Oxidation of the phenol group : Add antioxidants (0.1% ascorbic acid) to buffers .
- Hydrolysis of the hydroxyethylamine moiety : Store lyophilized powder at -20°C and prepare fresh solutions for in vivo studies .
- pH sensitivity : Use phosphate-buffered saline (PBS, pH 7.4) for assays; avoid alkaline conditions (pH >8) to prevent degradation .
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may stem from:
- Receptor subtype specificity : Test against cloned human α₁-adrenergic and β₂-adrenergic receptors (competitive binding assays with [³H]-prazosin or [³H]-CGP12177) .
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to compare data .
- Metabolite interference : Use LC-MS to confirm compound integrity during prolonged incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
